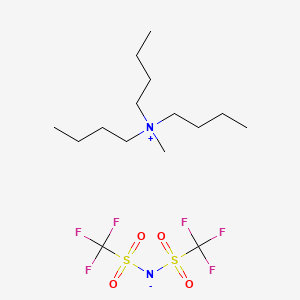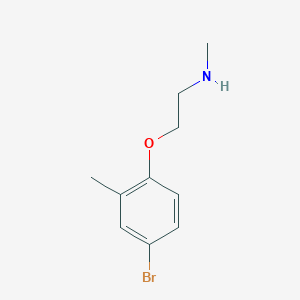
Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide
Übersicht
Beschreibung
Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide (TBAT) is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle . These materials enable the formation of greener and sustainable batteries for electrical energy storage .
Molecular Structure Analysis
The molecular formula of TBAT is C15H30F6N2O4S2 . The InChI string representation of its structure is InChI=1S/C13H30N.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1 . The Canonical SMILES representation is CCCCN+(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F .
Physical And Chemical Properties Analysis
TBAT is a liquid at room temperature with a melting point of 27 °C . It has a density of 1.276 g/cm3 . The molecular weight of TBAT is 480.5 g/mol .
Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide, focusing on unique applications:
Electrolytes in Lithium/Sodium Ion Batteries
Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide exhibits properties such as non-volatility, high thermal stability, and high ionic conductivity, making it an ideal candidate for use as electrolytes in lithium/sodium ion batteries. These batteries rely on the movement of ions between the anode and cathode through the electrolyte during the charge-discharge cycle .
Dye-Sensitized Solar Cells
This compound is also utilized in dye-sensitized solar cells (DSSCs) as an electrolyte. DSSCs are a type of thin-film solar cell that incorporates a photosensitive dye to capture sunlight and produce electrical energy. The high ionic conductivity of Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide enhances the efficiency of electron transport within these cells .
Synthesis of Conducting Polymers
In the field of polymer science, this chemical serves as a medium for the synthesis of conducting polymers. These polymers have applications in various electronic devices due to their ability to conduct electricity while maintaining the flexibility and processing advantages of polymers .
Intercalation Electrode Materials
Another application is in the development of intercalation electrode materials. Intercalation compounds are used as electrodes in batteries and supercapacitors due to their ability to reversibly host ions, which contributes to the energy storage process .
Wirkmechanismus
Target of Action
Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide, also known as N,N-Dibutyl-N-methylbutan-1-aminium bis((trifluoromethyl)sulfonyl)amide, is primarily targeted towards the fabrication of lithium-ion batteries . These batteries consist of an anode, cathode, and electrolyte, which are the primary targets of this compound .
Mode of Action
This compound is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It interacts with the anode, cathode, and electrolyte of the battery, facilitating the charge-discharge cycle .
Result of Action
The result of the action of Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide is the facilitation of the charge-discharge cycle in lithium-ion batteries . This enhances the performance of the batteries, making them more efficient.
Action Environment
The action of Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide can be influenced by environmental factors such as temperature and humidity. It should be stored in a dry, well-ventilated place, away from heat sources and direct sunlight . It may cause skin irritation, so protective gloves and eye protection should be worn when handling this compound .
Safety and Hazards
TBAT should be stored in a dry, well-ventilated place, away from heat sources and direct sunlight . It may cause irritation upon contact with skin, and personal protective equipment such as gloves and safety glasses should be worn when handling it . Inhalation or ingestion should be avoided, and medical attention should be sought immediately if this occurs .
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALVHDZWUBSWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047905 | |
| Record name | Tributylmethylammonium bis(trifluoromethylsulfonyl)imde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
405514-94-5 | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributylmethylammonium bis(trifluoromethylsulfonyl)imde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1437146.png)
![3-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1437147.png)


![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)

![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)




